Xphos-PD G2

Description

Contextualization of XPhos-Pd-G2 within Biarylphosphine Ligand Chemistry

The performance of a palladium catalyst is intrinsically linked to the properties of its phosphine-based ligand. XPhos, or 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, is a member of the electron-rich, bulky biarylphosphine ligand family. wikipedia.org These ligands are instrumental in promoting the key steps of the catalytic cycle, particularly the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination that forms the desired product. nih.gov

The structural architecture of the XPhos ligand is key to its effectiveness. It features a biphenyl (B1667301) backbone where one aryl ring is substituted with a dicyclohexylphosphino group and the other with bulky isopropyl groups. This steric hindrance is believed to promote the formation of the highly reactive, monoligated Pd(0) species, which is often the active catalyst. nih.gov Furthermore, the electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition step, especially with challenging substrates like aryl chlorides. nih.gov The interaction between the palladium atom and the arene of the ligand's biphenyl scaffold also contributes to the catalyst's stability and reactivity. nih.gov

Evolution and Design Principles of Buchwald's Second-Generation Palladium Precatalysts

The development of XPhos-Pd-G2 is a result of a systematic evolution of palladium precatalysts pioneered by the Buchwald group. The goal was to create catalysts that are not only highly active but also user-friendly—stable, easy to handle, and capable of activating under mild conditions. sigmaaldrich.com

The first-generation (G1) precatalysts utilized a phenethylamine-based backbone. While effective, they often required strong bases and elevated temperatures to generate the active Pd(0) catalyst. sigmaaldrich.comsigmaaldrich-jp.com The breakthrough of the second-generation (G2) precatalysts, including XPhos-Pd-G2, was the replacement of the phenethylamine (B48288) scaffold with a 2-aminobiphenyl (B1664054) group. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com This modification, leveraging the lower pKa of the 2-aminobiphenyl amine, allows for the facile generation of the active LPd(0) species at room temperature using weaker bases like carbonates and phosphates. sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com This milder activation condition significantly broadens the scope of compatible substrates and functional groups.

Subsequent generations (G3 and G4) introduced further refinements. G3 precatalysts replaced the chloride ligand with a non-coordinating methanesulfonate (B1217627) (OMs) anion, enhancing solubility and stability, and accommodating even bulkier ligands. sigmaaldrich.comsigmaaldrich-jp.com G4 precatalysts addressed a potential issue where the carbazole (B46965) byproduct from G3 activation could interfere with the reaction, by methylating the amino group of the biphenyl backbone. sigmaaldrich.comsigmaaldrich-jp.com

| Precatalyst Generation | Key Structural Feature | Activation Conditions | Advantages |

| G1 | Phenethylamine-based scaffold | Strong bases (e.g., alkoxides), often elevated temperatures | First user-friendly precatalysts |

| G2 (e.g., XPhos-Pd-G2) | 2-Aminobiphenyl scaffold | Weak bases (e.g., carbonates, phosphates), room temperature | Milder activation, broader substrate scope sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com |

| G3 | 2-Aminobiphenyl scaffold, methanesulfonate (OMs) anion | Weak bases, room temperature | Enhanced solubility and stability, accommodates bulkier ligands sigmaaldrich.comsigmaaldrich-jp.com |

| G4 | N-methylated 2-aminobiphenyl scaffold, OMs anion | Weak bases, room temperature | Avoids potentially interfering carbazole byproduct sigmaaldrich.comsigmaaldrich-jp.com |

Significance of XPhos-Pd-G2 in Advanced Organic Synthesis

The introduction of XPhos-Pd-G2 has had a significant impact on advanced organic synthesis, particularly in the pharmaceutical and materials science industries. Its ability to efficiently catalyze challenging cross-coupling reactions under mild conditions with low catalyst loadings has made it a go-to reagent for chemists. sigmaaldrich.comrsc.org

It is widely used in Suzuki-Miyaura couplings, which form C-C bonds between organoboron compounds and halides or sulfonates. sigmaaldrich.comnih.gov XPhos-Pd-G2 has proven particularly effective for coupling with sensitive substrates like polyfluorophenyl and heterocyclic boronic acids. sigmaaldrich.com It is also a cornerstone catalyst for Buchwald-Hartwig amination reactions, a powerful method for constructing C-N bonds. rsc.orgrsc.org The catalyst's high efficiency allows for the coupling of even electron-deficient amides with aryl chlorides, which are typically less reactive than bromides or iodides. enamine.netacs.org

The following tables provide illustrative examples of the application of XPhos-Pd-G2 in key cross-coupling reactions, showcasing its versatility and efficiency.

Table 1: Application of XPhos-Pd-G2 in Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 7-chloro-1H-pyrrolo[2,3-c]pyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 (MW) | 93 | nasc.ac.in |

| 7-chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 (MW) | 90 | nasc.ac.in |

| 1-Naphthyl N,N-dimethylsulfamate | Potassium Boc-protected aminomethyltrifluoroborate | K₂CO₃ | t-BuOH/H₂O | 85 | 85 | nih.gov |

| Quinoline-8-yl N,N-dimethylsulfamate | Potassium Boc-protected secondary aminomethyltrifluoroborate | K₂CO₃ | t-BuOH/H₂O | 85 | 81 | nih.gov |

Table 2: Application of XPhos-Pd-G2 in Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine/Amide | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(2-Chlorophenoxy)acetamide | Intramolecular | Cs₂CO₃ | 1,4-Dioxane (B91453) | 110 | 97 | rsc.orgrsc.org |

| 2-(2-Chloro-4-fluorophenoxy)acetamide | Intramolecular | Cs₂CO₃ | 1,4-Dioxane | 110 | 95 | rsc.orgrsc.org |

| 2-(2-Chlorophenoxy)propanamide | Intramolecular | Cs₂CO₃ | 1,4-Dioxane | 110 | 98 | rsc.orgrsc.org |

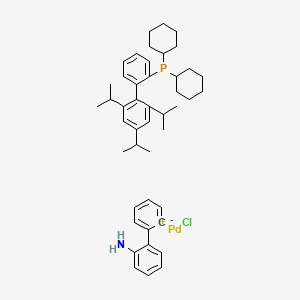

Structure

2D Structure

Properties

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXMDSGYOJBEBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H59ClNPPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Applications of Xphos Pd G2 in Cross Coupling Reactions

Palladium-Catalyzed Carbon-Carbon Bond Formations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and XPhos-Pd-G2 has significantly expanded its scope and utility. rsc.orgrsc.orgnih.gov This second-generation precatalyst allows for the rapid in situ formation of the active Pd(0) species, even at lower temperatures and with weaker bases, which is crucial for a broad range of applications. rsc.orgrsc.org

XPhos-Pd-G2 has demonstrated remarkable efficacy in the Suzuki-Miyaura coupling of a wide array of aryl and heteroaryl boronic acids with various aryl halides and sulfonates. nih.govnasc.ac.in The catalyst system is noted for its ability to couple substrates bearing sensitive functional groups and unprotected N-H moieties, often with low catalyst loadings. nasc.ac.innih.gov For instance, the microwave-assisted coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with diverse boronic acids proceeded in excellent yields. nasc.ac.innih.gov The bulky nature of the XPhos ligand facilitates the coupling of sterically demanding substrates. nasc.ac.in

Research has shown that XPhos-Pd-G2 is effective for coupling various substituted aryl halides with phenylboronic acid, achieving moderate to excellent yields in short reaction times under microwave irradiation. mdpi.com The catalyst's efficiency extends to the coupling of electron-rich, electron-deficient, and sterically hindered boronic acids. researchgate.net

| Aryl Halide/Sulfonate | Boronic Acid | Product | Yield (%) | Reference |

| 7-chloro-1H-pyrrolo[2,3-c]pyridine | 4-fluorophenyl boronic acid | 7-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine | 90 | nasc.ac.in |

| 7-chloro-1H-pyrrolo[2,3-c]pyridine | 1-naphthalenylboronic acid | 7-(1-naphthalenyl)-1H-pyrrolo[2,3-c]pyridine | 93 | nasc.ac.in |

| 7-chloro-1H-pyrrolo[2,3-c]pyridine | 2-thiophenylboronic acid | 7-(2-thiophenyl)-1H-pyrrolo[2,3-c]pyridine | 85 | nasc.ac.in |

| Aryl Tosylates | Various Arylboronic Acids | Biaryls | 23-99 | nih.gov |

Potassium organotrifluoroborates have gained prominence as stable and effective alternatives to boronic acids in Suzuki-Miyaura couplings. XPhos-Pd-G2 has been successfully employed as a catalyst in reactions involving these reagents. sigmaaldrich.comscientificlabs.comchemicalbook.inscientificlabs.co.uk The use of potassium organotrifluoroborates can be particularly advantageous for substrates prone to protodeboronation. nasc.ac.in

Studies have shown that XPhos-Pd-G2 effectively catalyzes the coupling of potassium aryltrifluoroborates with chloro-uracil analogues and 7-chloro-1H-pyrrolo[2,3-c]pyridine, providing good to excellent yields. nasc.ac.inmdpi.com The enhanced solubility of organotrifluoroborates in aqueous media and their slow release of the corresponding boronic acid can minimize undesired side reactions. nasc.ac.in However, in some cases, such as the coupling with brominated 2,1-borazaronaphthalenes, XPhos-Pd-G2 did not yield the desired product in significant amounts. acs.orgnih.gov

| Electrophile | Organotrifluoroborate | Product | Yield | Reference |

| Chloro uracil (B121893) analogue | Potassium aryltrifluoroborates | Arylated uracil derivatives | Good to Excellent | mdpi.com |

| 7-chloro-1H-pyrrolo[2,3-c]pyridine | 3,4-difluorophenyl potassium organotrifluoroborate | 7-(3,4-difluorophenyl)-1H-pyrrolo[2,3-c]pyridine | Excellent | nasc.ac.in |

XPhos-Pd-G2 has proven to be a valuable catalyst for the selective arylation of complex and polyfunctionalized molecules, a critical transformation in medicinal and process chemistry. mdpi.compreprints.org It has been utilized in the late-stage functionalization of intricate structures, demonstrating its high chemoselectivity. mdpi.com For instance, in the synthesis of Taselisib, a PI3K inhibitor, XPhos-Pd-G2 was the catalyst of choice for a one-pot Miyaura borylation and Suzuki-Miyaura coupling sequence, using only 0.3 mol% of the catalyst. mdpi.compreprints.org

The catalyst has also been employed in the synthesis of intermediates for OLED emitters, although in the selective mono-arylation of 9,10-dibromoanthracene, it led to poor selectivity with the diarylated product being favored. nih.gov However, its effectiveness in the one-pot, two-step borylation/Suzuki cross-coupling of aryl and heteroaryl halides highlights its utility in constructing complex biaryl and teraryl compounds. nih.govacs.org

The Suzuki-Miyaura coupling of sensitive boronic acids, such as those derived from thiophene (B33073), can be challenging due to their instability and tendency to undergo protodeboronation. nih.govresearchgate.net XPhos-Pd-G2 has been identified as a highly effective precatalyst for such transformations. sigmaaldrich.comsigmaaldrich.commit.edu The rapid formation of the active Pd(0) species at room temperature, facilitated by this precatalyst, allows for the successful coupling of unstable boronic acids before they can decompose. mit.edu

Specifically, XPhos-Pd-G2 has been successfully used for the coupling of 2-heterocyclic boronic acids, including thienylboronic acids, with aryl halides in excellent yields. sigmaaldrich.comsigmaaldrich.com While sulfur-containing boronic acids are known to potentially poison palladium catalysts, XPhos-Pd-G2 has been shown to effectively couple these substrates in good yields. nasc.ac.in For instance, the coupling of 2-thiophenylboronic acid with 7-chloro-6-azaindole proceeded efficiently. nasc.ac.in However, even with this advanced catalyst, some fragile thiophene boronic acids can still lead to lower yields and the formation of by-products. nih.gov

Heck Coupling Reactions

While the primary focus of the available literature is on the Suzuki-Miyaura reaction, XPhos-Pd-G2 is also recognized as a suitable catalyst for Heck coupling reactions. sigmaaldrich.com The Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, benefits from the use of highly active palladium catalysts. The properties that make XPhos-Pd-G2 effective in Suzuki-Miyaura couplings, such as the formation of a monoligated Pd(0) species, are also advantageous for the Heck reaction. nasc.ac.in While specific examples and detailed data tables for Heck reactions catalyzed by XPhos-Pd-G2 are less prevalent in the provided search context, its applicability to this transformation is noted. sigmaaldrich.com

Hiyama Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. XPhos-Pd-G2 is listed as a suitable catalyst for Hiyama coupling reactions. sigmaaldrich.com However, detailed research findings, including substrate scope and specific yield data for reactions catalyzed by XPhos-Pd-G2, are not extensively detailed in the reviewed literature. While related systems have been explored for the Hiyama coupling of aryl mesylates and tosylates, specific examples utilizing the XPhos-Pd-G2 precatalyst are limited. mdpi.com

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful tool for C-C bond formation, particularly for connecting sp³, sp², and sp carbon centers. mdpi.comorganic-chemistry.org XPhos-Pd-G2 is cited as a suitable catalyst for this transformation. sigmaaldrich.com Despite its listed applicability, specific and comprehensive studies detailing the substrate scope and performance of XPhos-Pd-G2 in Negishi couplings are not prevalent in the surveyed scientific literature. General methods for Negishi couplings often employ other catalyst systems, and while XPhos-based catalysts are noted for their high activity, detailed data tables for the G2 precatalyst in this specific reaction are scarce. mdpi.comorganic-chemistry.org

Sonogashira Coupling Reactions (Copper-Free Conditions)

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. While traditionally requiring a copper co-catalyst, copper-free conditions are often preferred to avoid issues like alkyne homocoupling and simplify purification. nih.gov XPhos-Pd-G2 has proven effective in catalyzing copper-free Sonogashira couplings.

In a study focused on the synthesis of substituted 2,1-borazaronaphthalenes, XPhos-Pd-G2 was identified as the optimal catalyst for the coupling of 2-(chloromethyl)-2,1-borazaronaphthalene with various terminal alkynes. nih.govacs.org The reactions were conducted using 2 mol % of XPhos-Pd-G2 with cesium carbonate (Cs₂CO₃) as the base in a toluene/water solvent mixture, affording the desired products in good to excellent yields. nih.govacs.org The protocol demonstrated good functional group tolerance, with both electron-donating and electron-withdrawing substituents on the terminal arylalkyne being well-tolerated. nih.govacs.org Aliphatic alkynes were also successfully coupled. acs.org

Table 1: Copper-Free Sonogashira Coupling of 2-(Chloromethyl)-2,1-borazaronaphthalene with Terminal Alkynes using XPhos-Pd-G2 nih.govacs.org

| Alkyne Partner | Yield (%) |

|---|---|

| Phenylacetylene | 84 |

| 4-Methoxyphenylacetylene | 82 |

| 4-(Trifluoromethyl)phenylacetylene | 78 |

| 4-Ethynyltoluene | 84 |

| 1-Ethynylcyclohexene | 74 |

| Ethynylcyclopropane | 60 |

General Conditions: 2 mol % XPhos-Pd-G2, 1.05 equiv. Cs₂CO₃, toluene/H₂O.

Stille Coupling Reactions

The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an sp²-hybridized organic halide. Catalyst systems based on the XPhos ligand have been developed to effectively catalyze the Stille coupling of challenging substrates like aryl chlorides, mesylates, and tosylates. researchgate.netnih.gov

A highly active system for the Stille reaction of unreactive aryl chlorides involves a pre-milled 1:1.1 mixture of palladium(II) acetate (B1210297) and the XPhos ligand, which generates the active catalyst in situ. researchgate.net This method allows for the coupling of various aryl chlorides with tributylarylstannanes, producing biaryl compounds in good to excellent yields (61–98%) within short reaction times. researchgate.net Similarly, a catalyst system combining Pd(OAc)₂ with the XPhos ligand has been successfully used for the Stille cross-coupling of aryl mesylates and tosylates with a range of aryl- and heteroarylstannanes. nih.gov These reactions proceed in moderate to good yields (51-86%) and tolerate heteroaryl stannanes that are often prone to decomposition under other conditions. nih.gov

Table 2: Stille Coupling of Aryl Sulfonates with Organostannanes using a Pd(OAc)₂/XPhos System nih.gov

| Aryl Sulfonate | Organostannane | Yield (%) |

|---|---|---|

| 4-Tolyl mesylate | 2-(Tributylstannyl)thiophene | 84 |

| 4-Tolyl tosylate | 2-(Tributylstannyl)thiophene | 86 |

| 4-Methoxyphenyl mesylate | Tributyl(phenyl)stannane | 77 |

| 4-Cyanophenyl mesylate | Tributyl(phenyl)stannane | 51 |

| Naphthyl-2-mesylate | Tributyl(4-methoxyphenyl)stannane | 79 |

| 3-Pyridyl mesylate | Tributyl(phenyl)stannane | 66 |

General Conditions: Pd(OAc)₂, XPhos, CsF, t-BuOH.

Borylation Reactions of Organic Halides

The Miyaura borylation is a fundamental method for synthesizing organoboron compounds, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. XPhos-Pd-G2 is a highly effective precatalyst for the borylation of organic halides, including less reactive aryl chlorides, often with low catalyst loadings. nih.govrsc.org The catalyst facilitates the reaction with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) and bis-boronic acid (BBA). rsc.orgwikipedia.org

A significant advancement in borylation methodology is the development of protocols that proceed at room temperature, offering a more practical and energy-efficient alternative to high-temperature methods. A highly efficient room-temperature borylation of aryl chlorides has been developed using a combination of XPhos-Pd-G2 (0.5 mol%) and additional XPhos ligand (0.5 mol%). researchgate.net The reactions, using B₂pin₂ as the boron source and potassium acetate (KOAc) in ethanol (B145695), proceed to completion within 0.5 to 8 hours for a range of electron-rich and electron-deficient aryl chlorides. researchgate.net

Table 3: Room-Temperature Borylation of Aryl Chlorides with XPhos-Pd-G2 researchgate.net

| Aryl Chloride | Time (h) | Yield (%) |

|---|---|---|

| 4-Chlorotoluene | 0.5 | 96 |

| 4-Chloroanisole | 1 | 98 |

| 4-Chloro-N,N-dimethylaniline | 8 | 89 |

| Methyl 4-chlorobenzoate | 1 | 97 |

| 4-Chlorobenzonitrile | 1 | 98 |

| 2-Chlorotoluene | 1 | 95 |

General Conditions: 0.5 mol % XPhos-Pd-G2, 0.5 mol % XPhos, B₂pin₂, KOAc, EtOH, Room Temperature.

The efficiency of XPhos-Pd-G2 in both borylation and Suzuki-Miyaura coupling allows for the development of tandem, one-pot procedures where an aryl halide is first borylated and then coupled with a second aryl halide without isolation of the intermediate boronic acid or ester. nih.govnih.gov This approach significantly improves process efficiency by saving time and reducing waste. scholaris.ca

A robust one-pot, two-step method utilizes XPhos-Pd-G2 (1 mol%) with bis-boronic acid (BBA) in ethanol at 80 °C for the initial borylation of an aryl or heteroaryl halide. nih.gov Upon completion of the first step, a base (K₂CO₃) and a second aryl halide are added to the same pot to effect the Suzuki-Miyaura coupling, providing high yields of the final biaryl product. nih.govnih.gov This method is effective for a broad range of substrates, including aryl chlorides and bromides, and tolerates various functional groups. nih.gov The rate of transmetalation in these systems has been shown to follow the order ArCl > ArBr > ArI. nih.gov

Table 4: One-Pot Borylation/Suzuki-Miyaura Coupling with XPhos-Pd-G2 nih.gov

| First Halide (Borylation) | Second Halide (Coupling) | Yield (%) |

|---|---|---|

| 4-Chloroacetophenone | 4-Chloroanisole | 94 |

| 4-Bromobenzonitrile | 4-Chlorotoluene | 85 |

| Methyl 4-chlorobenzoate | 4-Bromo-N,N-dimethylaniline | 91 |

| 3-Bromopyridine | 4-Chloroanisole | 90 |

| 4-Chlorotoluene | 2-Chloropyridine | 79 |

General Conditions: Step 1 (Borylation): 1 mol % XPhos-Pd-G2, BBA, KOAc, EtOH, 80°C. Step 2 (Coupling): K₂CO₃, Second Halide, 80°C.

Cross-Coupling of Organometallic Reagents (e.g., Allenyl-/Propargyllithium Species)

XPhos-Pd-G2 has been effectively utilized in the palladium-catalyzed cross-coupling of in-situ generated allenyl- and propargyllithium species with aryl bromides. rug.nlresearchgate.net This methodology provides a direct and efficient pathway to synthesize highly functionalized and substituted allenes, which are important structural motifs in organic chemistry. rug.nlresearchgate.net A key advantage of using SPhos or XPhos-based palladium catalysts is the selective formation of the allenic product over the isomeric propargylic product. rug.nlresearchgate.netresearchgate.net The process avoids the need for prior transmetalation to other metals, offering a more streamlined and rapid synthesis of tri- and tetrasubstituted allenes. rug.nlresearchgate.net

The reaction involves the direct lithiation of suitable alkynes at the propargylic position, followed by the cross-coupling with an aryl bromide in the presence of the XPhos-Pd-G2 precatalyst. rug.nl Studies have shown that the choice of catalyst is crucial for selectivity. For instance, when reacting a mixture of organolithium species with an aryl bromide, the XPhos-Pd-G2 catalyst overwhelmingly favored the formation of the allene (B1206475) product (greater than 95:5 ratio of allene to alkyne). rug.nl This high selectivity is a significant improvement over other catalyst systems. rug.nl The proposed catalytic cycle involves the formation of the active Pd(0) species, oxidative addition of the aryl bromide, transmetalation with the organolithium species, and subsequent reductive elimination to yield the allene product and regenerate the catalyst. researchgate.netresearchgate.net

| Alkyne Substrate | Aryl Bromide | Yield of Allene Product (%) | Reference |

|---|---|---|---|

| 1-phenyl-1-butyne | 4-tert-butyl-1-bromobenzene | >95 | rug.nl |

| 1-phenyl-1-butyne | 1-bromo-4-methoxybenzene | >95 | rug.nl |

| 1-phenyl-1-butyne | 1-bromo-4-(trifluoromethyl)benzene | >95 | rug.nl |

Palladium-Catalyzed Carbon-Nitrogen Bond Formations (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. rsc.orgsyr.edu The development of sophisticated catalyst systems, such as those involving the XPhos ligand, has greatly expanded the scope and utility of this reaction. syr.eduwikipedia.org XPhos-Pd-G2, as a second-generation precatalyst, is particularly effective in these transformations, including challenging amidation reactions. researchgate.netrsc.org

Intramolecular Amidation Reactions

A highly efficient method for synthesizing benzene-fused 6- and 7-membered amides has been developed using XPhos-Pd-G2 as the catalyst for intramolecular C-N bond formation. rsc.orgresearchgate.netrsc.org These heterocyclic structures are prevalent in biologically active compounds and pharmaceuticals, making their synthesis a significant area of research. rsc.orgresearchgate.net The methodology facilitates the intramolecular amidation of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. rsc.orgrsc.org

The reaction demonstrates good chemoselectivity and excellent functional group compatibility. rsc.orgresearchgate.netrsc.org Research has shown that XPhos-Pd-G2 is superior to other catalysts in promoting this transformation, providing high yields in short reaction times. researchgate.net The synthesis is effective for producing both six-membered rings, such as 2H-1,4-benzoxazin-3-(4H)-one derivatives, and the more challenging seven-membered ring systems. rsc.orgresearchgate.net The reaction conditions typically involve using a base like cesium carbonate in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. rsc.org A variety of substituents on the aromatic ring are well-tolerated, leading to good or excellent yields of the desired fused amides. researchgate.net

| Substrate | Ring Size | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| 2-(2-Chlorophenoxy)acetamide | 6-Membered | 99 | 5 | researchgate.net |

| 2-(2-Chloro-4-methylphenoxy)acetamide | 6-Membered | 98 | 5 | researchgate.net |

| 2-(2-Chloro-5-methoxyphenoxy)acetamide | 6-Membered | 98 | 5 | researchgate.net |

| 3-(2-Chlorophenoxy)propanamide | 7-Membered | 92 | 6 | researchgate.net |

| 3-(2-Chloro-5-methylphenoxy)propanamide | 7-Membered | 91 | 6 | researchgate.net |

A significant challenge in C-N cross-coupling is the use of amides as coupling partners, as they are electron-deficient and possess modest nucleophilicity. rsc.org The XPhos-Pd-G2 catalyst system has proven to be exceptionally capable of overcoming this challenge in intramolecular amidation reactions. researchgate.netrsc.org It successfully catalyzes the coupling of primary amides, which have only moderate nucleophilicity, with aryl chlorides. rsc.orgresearchgate.net

This capability extends to challenging substrates, including electron-rich aryl chlorides, which are typically less reactive. rsc.orgresearchgate.netrsc.org The catalyst system demonstrates good chemoselectivity and functional group tolerance, allowing for the synthesis of complex molecules. rsc.org For example, even a substrate containing a strongly electron-donating amino group, which deactivates the C-Cl bond, can undergo intramolecular amidation to give the product in high yield. rsc.org The efficiency of XPhos-Pd-G2 in these difficult transformations provides an important and reliable method for constructing valuable benzene-fused amide structures. rsc.orgresearchgate.net

Intermolecular Amidation Reactions

XPhos-Pd-G2 is also a highly effective catalyst for intermolecular amidation reactions to synthesize carbamate (B1207046) derivatives. researcher.life An efficient protocol has been developed for the synthesis of methyl N-phenylcarbamate derivatives through the intermolecular amidation of aryl chlorides catalyzed by XPhos-Pd-G2. researcher.liferesearcher.life This method highlights the broad applicability of palladium catalysis in forming aryl C-N bonds under mild conditions. researcher.life

Furthermore, the XPhos ligand, in conjunction with a palladium source, has been used for the room-temperature amidation of aryl bromides with tert-butyl carbamate to produce N-Boc-protected anilines. acs.org This process is crucial for introducing a protected amine group onto an aromatic ring. The use of the bulky monodentate tert-butyl X-Phos ligand was key to the success of the reaction at low temperatures. acs.org These methods demonstrate the power of the XPhos ligand system in facilitating the coupling of amides and carbamates with aryl halides, providing access to a wide array of substituted aniline (B41778) and carbamate products. acs.orgresearchgate.net

| Amide/Carbamate | Aryl Halide | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Methyl carbamate | Aryl chlorides | XPhos-Pd-G2 | Methyl N-phenylcarbamate derivatives | researcher.lifeingentaconnect.com |

| tert-Butyl carbamate | Aryl bromides | Pd₂(dba)₃ / tert-butyl X-Phos | N-Boc-protected anilines | acs.org |

Emerging and Specialized Catalytic Transformations Mediated by XPhos-Pd-G2

XPhos-Pd-G2, a second-generation Buchwald precatalyst, has demonstrated significant utility beyond traditional cross-coupling reactions, finding application in a variety of advanced and specialized organic transformations. americanelements.comsigmaaldrich.com Its high catalytic activity and stability, stemming from the bulky, electron-rich XPhos ligand, enable challenging bond formations that are central to modern synthetic chemistry. acs.orgnasc.ac.in Researchers have successfully employed this catalyst in C-H functionalization, complex cascade sequences, carbonylation reactions, and the cleavage of robust C-O bonds, expanding the toolkit for molecular construction.

C-H Functionalization Methodologies

Direct C-H functionalization represents a powerful strategy in organic synthesis, offering an atom-economical approach to constructing complex molecules by converting ubiquitous C-H bonds into new C-C, C-N, or C-O bonds. sigmaaldrich.comsigmaaldrich.com XPhos-Pd-G2 has emerged as a competent catalyst in this field, facilitating transformations that might otherwise require pre-functionalized starting materials.

Research has shown its application in methodologies such as the palladium-catalyzed C(sp³)–H bond activation. For instance, in the synthesis of C-(het)arylglycosides, a method was developed for the diastereoselective Pd-catalyzed activation of the anomeric C-H bond of an aminosugar, which was then coupled with 2-bromoanthraquinone. colab.ws This transformation allows for the direct arylation of a sugar derivative, showcasing the catalyst's ability to operate on complex substrates. colab.ws

Furthermore, XPhos-Pd-G2 has been utilized in reaction sequences that combine C-H activation with other transformations. A palladium-catalyzed approach involving Heck olefination, C–H activation, and hydrogenation in a one-pot sequence has been developed for synthesizing medicinally relevant heterocycles. researchgate.net This highlights the catalyst's versatility in mechanistically distinct processes. The use of microwave irradiation has also been explored to accelerate C-H activation protocols catalyzed by XPhos-Pd-G2, reducing reaction times significantly. nasc.ac.in

Table 1: Application of XPhos-Pd-G2 in C-H Functionalization This table is interactive. You can sort and filter the data.

| Substrate 1 | Substrate 2 | Key Transformation | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| 7-chloro, 6-azaindole | 4-fluorophenyl boronic acid | Suzuki-Miyaura coupling involving potential C-H activation context | K₃PO₄, DMF:EtOH:H₂O (1:1:0.5), 100 °C (Microwave) | Excellent | nasc.ac.in |

| Aminosugar derivative | 2-bromoanthraquinone | Diastereoselective C(sp³)–H bond activation | Not specified | Not specified | colab.ws |

Cascade and Tandem Reactions (e.g., Carbocyclization-Borylation)

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly valued for their efficiency in rapidly building molecular complexity. XPhos-Pd-G2 has proven effective in mediating such intricate transformations.

A notable example is the selective cascade reaction of bisallenes. americanelements.com This process involves a palladium-catalyzed aerobic oxidative carbocyclization followed by a borylation step. americanelements.comscholaris.ca This reaction constructs a carbocyclic ring system and introduces a versatile boronic ester group in one pot, which can be used for subsequent cross-coupling reactions. Another related transformation is the cascade carbonylative carbocyclization of enallenes, which has been utilized in the total synthesis of strigolactones. researchgate.net While the report highlights the general palladium-catalyzed cascade, XPhos-Pd-G2 is a known effective catalyst for related carbonylative and carbocyclization steps. researchgate.netchemrxiv.org These examples underscore the capacity of the XPhos-Pd-G2 system to orchestrate complex multi-step sequences with high selectivity. americanelements.com

Table 2: XPhos-Pd-G2 in Cascade Reactions This table is interactive. You can sort and filter the data.

| Reactant(s) | Reaction Type | Key Features | Catalyst System | Reference |

|---|---|---|---|---|

| Bisallenes | Aerobic Oxidative Carbocyclization-Borylation | Forms carbocycle and introduces boronic ester | Palladium-based, consistent with XPhos G2 capabilities | americanelements.comscholaris.ca |

Carbonylation Reactions in Organic Synthesis

Carbonylation reactions, which introduce a carbonyl group (C=O) into an organic molecule, are fundamental for synthesizing ketones, esters, amides, and other carbonyl-containing compounds. XPhos-Pd-G2 has been successfully applied to catalyze various carbonylation processes.

One key application is in the Suzuki-Miyaura type coupling of acylboronates with aryl bromides to synthesize ketones. chemrxiv.org In this reaction, XPhos-Pd-G2 was found to be superior to other palladium catalysts, working effectively with a copper(I) acetate cocatalyst and cesium carbonate as the base to afford the desired ketone products in good yields. chemrxiv.org The catalyst system's effectiveness is attributed to the properties of the bulky XPhos ligand. chemrxiv.org

The catalyst is also efficient for C-N bond formation via amidation reactions. researcher.lifebenthamdirect.com An efficient protocol for the synthesis of methyl N-phenylcarbamate derivatives has been developed through the intermolecular amidation of aryl chlorides, catalyzed by XPhos-Pd-G2. benthamdirect.com This method is noted for its good chemoselectivity and excellent functional group compatibility. benthamdirect.com Similarly, XPhos-Pd-G2 facilitates the intramolecular amidation of aryl chlorides to produce benzene-fused 6- and 7-membered amides, successfully coupling even primary amides with modest nucleophilicity. rsc.org

Table 3: XPhos-Pd-G2 in Carbonylation and Related Reactions This table is interactive. You can sort and filter the data.

| Substrate 1 | Substrate 2 | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| MIDA acylboronate | Aryl bromide | Ketone | Cu(OAc)₂, Cs₂CO₃, DMF, 60 °C | Up to 84% | chemrxiv.org |

| Aryl chloride | Methyl carbamate | Methyl N-phenyl carbamate derivative | Not specified | Good | benthamdirect.com |

Hydrolytic Cleavage of Aromatic C-O Bonds

The cleavage of strong aromatic C-O bonds, such as those found in aryl ethers and phenols, is a challenging but important transformation, particularly for the valorization of lignin (B12514952) biomass. While metallic palladium has been shown to catalyze the reductive hydrolysis of aromatic ethers, the application of specific molecular catalysts like XPhos-Pd-G2 has been focused on the activation of C-O bonds in aryl sulfonates, which serve as phenol-derived electrophiles in cross-coupling. nih.govpnnl.gov

XPhos-Pd-G2 has been employed as a catalyst for the Suzuki-Miyaura coupling of aryl sulfamates with organotrifluoroborates. sigmaaldrich.comsigmaaldrich.com This reaction involves the cleavage of a C-O bond in the sulfamate (B1201201) group, which acts as a leaving group, and the formation of a new C-C bond. nih.gov Studies have shown that second-generation Buchwald palladacycles, including XPhos-Pd-G2, are effective for these transformations. nih.gov However, in some instances of Suzuki-Miyaura cross-coupling of aryl sulfamates, it has been noted that related precatalysts, such as an indenyl-ligated Pd-XPhos system, may outperform XPhos-Pd-G2 in terms of substrate scope. nih.gov Nonetheless, the utility of XPhos-Pd-G2 in activating these robust C-O electrophiles demonstrates its value in expanding the range of accessible coupling partners for C-C bond formation. nih.gov

Table 4: Application of XPhos-Pd-G2 in C-O Bond Activation This table is interactive. You can sort and filter the data.

| Substrate Type | Coupling Partner | Reaction Type | Key Feature | Catalyst | Reference |

|---|---|---|---|---|---|

| Aryl sulfamates | Potassium organotrifluoroborates | Suzuki-Miyaura Coupling | Cleavage of C-O bond in sulfamate | XPhos-Pd-G2 | sigmaaldrich.comsigmaaldrich.com |

Mechanistic Investigations of Xphos Pd G2 Catalysis

Understanding the Catalytic Cycle of Xphos-Pd-G2

The catalytic cycle of XPhos-Pd-G2, particularly in Suzuki-Miyaura cross-coupling reactions, involves a series of well-orchestrated steps, beginning with the activation of the precatalyst to form the active Pd(0) species.

XPhos-Pd-G2 is a Pd(II) precatalyst that requires activation to the catalytically active Pd(0) species. sigmaaldrich-jp.comacs.org This activation is a key feature of the "G2" (second generation) series of Buchwald precatalysts. sigmaaldrich.comsigmaaldrich-jp.com The 2-aminobiphenyl (B1664054) backbone of the G2 precatalyst facilitates the formation of the active LPd(0) species at room temperature with the use of weak bases like phosphates or carbonates. sigmaaldrich.comsigmaaldrich-jp.comnasc.ac.inresearchgate.net

The process involves a reductive elimination step from the precatalyst, which is often initiated by a base. sigmaaldrich-jp.comchemicalbook.inscientificlabs.com This facile and rapid in situ formation of a highly active and coordinatively unsaturated monoligated LPd(0) species is a driving factor for the efficiency of XPhos-Pd-G2, even at lower temperatures. nasc.ac.in This monoligated Pd(0) species, stabilized by the bulky and electron-rich XPhos ligand, is the true catalytic species that enters the catalytic cycle. nasc.ac.innih.gov The formation of this stable monoligated species is instrumental in achieving high conversions in cross-coupling reactions. nasc.ac.innih.gov

The reactivity of the generated Pd(0) species is high, readily undergoing oxidative addition with a variety of substrates, including challenging ones like aryl chlorides. nasc.ac.intcichemicals.com

Once the active (XPhos)Pd(0) species is formed, the first step in the catalytic cycle is oxidative addition. sigmaaldrich-jp.com In this step, the palladium center inserts into the carbon-halogen or carbon-sulfonate bond of the electrophile (e.g., an aryl halide). The electron-rich nature of the XPhos ligand enhances the electron density on the palladium center, which in turn increases its reactivity towards oxidative addition. tcichemicals.com This is particularly beneficial for less reactive electrophiles, such as aryl chlorides. tcichemicals.compsu.edu

Studies have shown that the oxidative addition of an aryl bromide to an XPhos-Pd(0) complex can be very fast, occurring within minutes at room temperature. rsc.org The use of bulky biarylphosphine ligands like XPhos is known to facilitate this step. acs.org Kinetic studies on the oxidative addition of chlorobenzene (B131634) with Pd(0)(XPhos)2 have revealed a dissociative mechanism, where the reactive species is the monoligated Pd(0)(XPhos) in equilibrium with the less reactive bis-ligated Pd(0)(XPhos)2. acs.org This highlights the crucial role of the XPhos ligand in activating even poorly reactive aryl chlorides at room temperature. acs.org

Following oxidative addition, the next key step is transmetalation. This involves the transfer of the organic group from the organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center. diva-portal.org The rate of this step can be influenced by several factors, including the nature of the base, the solvent, and the electronic properties of the substrates. acs.orgacs.org

The electronegativity of the halide on the arylpalladium(II) complex can affect the transmetalation rate. Generally, the transmetalation process is driven by the difference in electronegativity between the two metals involved. diva-portal.org While specific kinetic data on the effect of halide electronegativity in XPhos-Pd-G2 catalyzed reactions is not extensively detailed in the provided context, the general principles of transmetalation suggest that a more electronegative halide on palladium could influence the electrophilicity of the palladium center and thereby the rate of nucleophilic attack by the organometallic partner.

In some systems, the transmetalation step is known to be fast. uva.es For instance, in certain Suzuki-Miyaura reactions, the transformation of the oxidative addition complex upon addition of a base is rapid, indicating that the subsequent transmetalation and reductive elimination steps proceed quickly. acs.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated to form the desired product, regenerating the active Pd(0) catalyst. sigmaaldrich-jp.comnasc.ac.in The bulky nature of the XPhos ligand is critical for promoting this step. tcichemicals.com The steric hindrance imposed by the ligand forces the organic groups into close proximity, facilitating the formation of the new carbon-carbon bond. acs.org

Role of the Xphos Ligand in Catalytic Performance

The XPhos ligand, a member of the dialkylbiaryl phosphine (B1218219) ligand family, plays a pivotal role in the high performance of the XPhos-Pd-G2 precatalyst. nasc.ac.inwikipedia.org Its specific structural and electronic properties are key to the efficiency of the catalytic cycle.

The enhanced catalytic activity of catalysts bearing dialkylbiarylphosphine ligands like XPhos is attributed to their combination of steric bulk and electron-richness. wikipedia.org

Electron-Richness : Phosphine ligands with high electron density increase the reactivity of the metal center towards oxidative addition. tcichemicals.com The dicyclohexylphosphino group of XPhos is an electron-donating substituent that enriches the palladium center, making it more nucleophilic and thus more reactive towards electrophiles like aryl chlorides. tcichemicals.comwikipedia.org This property is crucial for the activation of less reactive C-X bonds. psu.edu

Steric Bulk : The bulkiness of the XPhos ligand, stemming from the dicyclohexylphosphino group and the triisopropylbiphenyl (B8623147) framework, is instrumental in promoting reductive elimination. tcichemicals.comwikipedia.org This steric demand facilitates the expulsion of the newly formed product from the coordination sphere of the palladium, thereby accelerating the turnover of the catalyst. acs.org The bulkiness also helps in the formation and stabilization of the highly reactive monoligated Pd(0) species, which is key to the catalytic cycle. nasc.ac.in

The interplay of these electronic and steric effects makes XPhos a highly effective ligand for a wide range of cross-coupling reactions, enabling high catalytic activity and broad substrate scope. tcichemicals.comwikipedia.org

Table of Research Findings on XPhos-Pd-G2 Catalysis

| Catalytic Step | Key Finding | Implication for Catalysis |

|---|---|---|

| Formation of Active Pd(0) | Facile and rapid in situ formation of a monoligated LPd(0) species from the G2 precatalyst with weak bases. sigmaaldrich.comsigmaaldrich-jp.comnasc.ac.in | High catalytic activity at lower temperatures and with broader substrate scope. nasc.ac.in |

| Oxidative Addition | The electron-rich XPhos ligand enhances the reactivity of Pd(0) towards oxidative addition, even with challenging aryl chlorides. acs.orgtcichemicals.com | Efficient coupling of a wider range of electrophiles, including those with low reactivity. tcichemicals.com |

| Transmetalation | The rate can be influenced by the base and substrates. In some cases, this step is rapid following the addition of a base. acs.orguva.es | Efficient turnover of the catalyst, though it can be a complex step influenced by multiple factors. |

| Reductive Elimination | The bulky XPhos ligand promotes facile reductive elimination, which is often not the rate-limiting step. tcichemicals.comrsc.org | High product formation rates and efficient regeneration of the active catalyst. nasc.ac.in |

Steric and Electronic Effects on Reaction Pathways

The efficacy of XPhos-Pd-G2 in catalyzing cross-coupling reactions is profoundly influenced by the steric and electronic properties of the XPhos ligand. The ligand, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, is characterized by its significant steric bulk and strong electron-donating capabilities. nih.govnih.gov These features are crucial in promoting the formation of the catalytically active monoligated Pd(0) species, L1Pd(0), from the precatalyst. nih.govnih.govacs.org

The bulky nature of the XPhos ligand facilitates the dissociation of a ligand from the initially formed L2Pd(0) complex, creating a coordinatively unsaturated and highly reactive L1Pd(0) intermediate. nih.govnih.gov This monoligated species is believed to be key in the oxidative addition step, even with challenging substrates like aryl chlorides. nih.govnih.gov The steric hindrance provided by the dicyclohexylphosphino group and the triisopropylbiphenyl backbone also plays a role in accelerating the final reductive elimination step, which releases the desired product and regenerates the active catalyst. nasc.ac.in

Kinetic and Spectroscopic Studies of Catalytic Intermediates

Kinetic and spectroscopic techniques have been instrumental in elucidating the nature of the active species and intermediates in XPhos-Pd-G2 catalyzed reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has been widely used to monitor the in-situ formation of catalytic species. acs.orgnih.gov

In a study investigating the Suzuki-Miyaura reaction, ³¹P NMR monitoring of the reduction of a related PdCl₂(XPhos)₂ precatalyst revealed the rapid formation of a single Pd(0) species. acs.org This contrasts with the complexity often observed when generating the active catalyst from simple palladium salts and ligands in situ. acs.org The identity of this active species is crucial as it directly enters the catalytic cycle. nasc.ac.in

Further mechanistic investigations combining NMR spectroscopy and high-resolution mass spectrometry have provided detailed insights into the catalyst activation process. nih.govuvic.ca These studies have helped to identify the key reducing steps that convert the Pd(II) precatalyst into the active Pd(0) species and to characterize the nature of this active entity. nih.govresearchgate.net For example, in the presence of a base, the XPhos-Pd-G2 precatalyst undergoes reductive elimination to generate the monoligated Pd(0) active species. nasc.ac.inscientificlabs.com

Computational and Theoretical Modeling of Catalytic Mechanisms

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the energetics of reaction pathways in XPhos-Pd-G2 catalysis. DFT calculations allow for the determination of the energies of intermediates and transition states throughout the catalytic cycle, providing a detailed picture of the reaction mechanism.

In a study on the palladium-catalyzed decarboxylative cross-coupling of sodium benzoates with chloroarenes, DFT computations were used alongside experimental data to assign the palladium-mediated decarboxylation as the turnover-limiting step. nih.gov Similarly, DFT studies comparing the performance of a Pd-Cy*Phine catalyst with XPhos-Pd-G2 in C-N cross-coupling reactions showed comparable reaction energetics for the catalytic cycle steps for both systems. researchgate.net

DFT calculations have also been employed to investigate the possibility of alternative catalytic pathways. For instance, in a Suzuki-Miyaura coupling reaction, DFT studies suggested the possibility of a Pd(II)/Pd(IV) catalytic pathway, with transmetalation being the rate-determining step in this proposed cycle. thieme-connect.com The ability to computationally explore the energetics of different mechanistic possibilities is a key advantage of DFT in studying complex catalytic systems.

Analysis of Rate-Determining Steps and Selectivity Control

Computational modeling, particularly DFT, plays a crucial role in identifying the rate-determining step (RDS) of a catalytic cycle and understanding the factors that control selectivity. By calculating the energy barriers for each elementary step, the RDS can be pinpointed as the step with the highest energy transition state.

For example, in a palladium-catalyzed decarboxylative cross-coupling, DFT computations supported the experimental finding that palladium-mediated decarboxylation is the turnover-limiting step. nih.gov In another computational investigation of a Suzuki-amination coupling sequence, the rate-determining step was suggested to occur after the amine binding event. researchgate.net For traditional Suzuki-Miyaura cross-coupling reactions involving aryl chlorides, oxidative addition is often considered the rate-limiting step due to the high bond-dissociation energy of the C-Cl bond. thieme-connect.com However, under ligand-free conditions, oxidative addition can be reversible and not rate-determining. thieme-connect.com

Computational studies have also provided insights into selectivity. In the synthesis of tri- and tetrasubstituted allenes, DFT calculations were used to understand how the palladium catalyst determines the selectivity between the formation of an allene (B1206475) versus a propargyl product. rug.nl The calculations revealed that while two key intermediates had similar energies, the energy barriers for their subsequent reductive elimination were significantly different, thus dictating the product selectivity. rug.nl

Insights into Ligand-Substrate Interactions and Catalyst Design

Computational modeling provides valuable insights into the non-covalent interactions between the ligand, substrate, and metal center, which are critical for catalyst performance and can guide the design of new and improved catalysts. The steric and electronic properties of the XPhos ligand, which are central to its effectiveness, can be analyzed in detail through computational methods. nih.govnih.gov

DFT calculations have been used to understand how the bulky and electron-donating nature of the XPhos ligand stabilizes the key monoligated L₁Pd(0) intermediate, which is crucial for high catalytic activity. nih.govnih.gov These computational studies can rationalize experimental observations, such as the superior performance of XPhos-based catalysts in challenging cross-coupling reactions. nih.gov

Furthermore, computational studies can reveal subtle but important ligand-substrate interactions. For example, in a Catellani-type reaction, DFT calculations revealed that noncovalent C-H···O interactions between the XPhos ligand and a norbornene (NBE) mediator promote the crucial NBE insertion step. researchgate.net Such detailed mechanistic understanding at the molecular level is invaluable for the rational design of new ligands and catalysts with enhanced activity and selectivity for specific applications. By providing a predictive framework, computational chemistry complements experimental work and accelerates the development of next-generation catalytic systems.

Ligand and Catalyst Development Inspired by Xphos Pd G2

Structure-Activity Relationships within Xphos-Based Precatalysts

The evolution of XPhos-based precatalysts from the first to the fourth generation reveals a systematic approach to enhancing catalytic efficiency, stability, and ease of activation. Each generation introduced key structural modifications that addressed limitations of its predecessors.

The primary distinction between the first-generation (G1) and second-generation (G2) Buchwald precatalysts lies in the backbone of the aminobiphenyl scaffold. G1 precatalysts feature a phenethylamine-based backbone, which necessitates the use of strong bases like alkoxides or amides, or elevated temperatures with weaker bases like carbonates, to generate the active LPd(0) species. nih.gov This activation process can be slow and may require temperatures that are incompatible with sensitive substrates.

In contrast, XPhos-Pd-G2 incorporates a 2-aminobiphenyl (B1664054) scaffold. nih.gov This structural change results in a higher acidity of the palladium-bound aromatic amine compared to the aliphatic amine in G1 catalysts. wikipedia.org Consequently, G2 precatalysts can be activated at room temperature using weaker and more user-friendly bases, such as phosphates or carbonates. nih.govnih.gov This milder activation pathway broadens the substrate scope and improves the practicality of the catalytic system. However, a drawback of G1 precatalysts is the high temperature required for activation, while G2 precatalysts can exhibit lower stability in solution. researchgate.netresearchgate.net

Subsequent generations of XPhos precatalysts introduced further refinements to address the limitations of G1 and G2 systems.

Third-Generation (G3) Precatalysts: A key innovation in G3 precatalysts was the replacement of the chloride counterion found in G2 with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (mesylate, OMs) anion. nih.gov This modification leads to several advantages:

Enhanced Stability: G3 precatalysts exhibit significantly improved stability in solution compared to their G1 and G2 counterparts. nih.govnih.gov

Broader Ligand Scope: The mesylate-containing scaffold can accommodate bulkier and more sterically demanding phosphine (B1218219) ligands that are difficult to incorporate into G1 or G2 systems. nih.gov

Improved Solubility: G3 precatalysts are highly soluble in a wider range of common organic solvents, enhancing their versatility. nih.gov

Fourth-Generation (G4) Precatalysts: The development of G4 precatalysts focused on mitigating an issue associated with the activation of G2 and G3 systems. The activation of these earlier generations produces carbazole (B46965) as a byproduct, which can be genotoxic and potentially interfere with the catalytic reaction or complicate product purification. nih.govresearchgate.netresearchgate.net G4 precatalysts address this by utilizing an N-methylated 2-aminobiphenyl scaffold. nih.gov Upon activation, G4 precatalysts release N-methylcarbazole, a byproduct considered to be less intrusive and more benign. nih.govntnu.no Furthermore, G4 systems maintain the high catalytic activity and stability characteristic of the G3 precatalysts, making them highly effective for challenging transformations like the Suzuki-Miyaura coupling of unstable boronic acids. nih.govntnu.no

The nature of the counterion and the functionality of the amine group in the aminobiphenyl scaffold are critical determinants of the precatalyst's performance.

The switch from a chloride (Cl⁻) counterion in G2 to a methanesulfonate (OMs⁻) in G3 has a profound effect on the precatalyst's properties. The mesylate anion is a better leaving group and is less coordinating than chloride. This facilitates the formation of the active LPd(0) species and allows the palladium center to accommodate very bulky phosphine ligands. ucla.edu The enhanced electron-withdrawing nature of the mesylate group contributes to the greater solution stability of G3 precatalysts. nih.gov Studies have shown that the G3 mesylate precatalysts can be readily prepared from a wider range of phosphine ligands compared to the G2 chloride versions. ucla.edu

The amine functionality plays a crucial role in the activation mechanism. The primary amine in the G2 scaffold is deprotonated by a base, initiating a C-N reductive elimination that generates the active monoligated Pd(0) catalyst. ntnu.no While effective, this process generates carbazole. The N-methylated amine in the G4 scaffold undergoes a similar activation pathway but releases N-methylcarbazole, avoiding the formation of the potentially problematic carbazole byproduct. nih.govntnu.no This modification enhances the practicality and safety profile of the catalyst system without compromising its high reactivity.

Comparative Studies with Other Biarylphosphine Ligands

The performance of XPhos-Pd-G2 is often benchmarked against other widely used biarylphosphine ligands developed by the Buchwald group and others. These comparisons are essential for selecting the optimal catalyst for a specific chemical transformation.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is another highly effective and versatile biarylphosphine ligand. Both XPhos and SPhos are considered "universal" ligands for Suzuki-Miyaura reactions, particularly with challenging substrates. sigmaaldrich.com

Studies suggest that the high activity of catalysts based on SPhos may be due to its ability to stabilize monoligated palladium intermediates with a relatively smaller ligand size compared to XPhos. nih.gov This can lead to particularly reactive species in oxidative addition and transmetalation steps. In some Suzuki-Miyaura couplings, especially those involving heteroaryl substrates, SPhos-based catalysts have shown excellent performance, even with substrates containing potentially inhibiting groups like aminopyridines. nih.gov However, in other contexts, such as the synthesis of poly(3-hexylthiophene), catalysts derived from XPhos showed higher levels of polymerization defects compared to those from SPhos and RuPhos. researchgate.net

| Reaction Type | Substrates | Ligand | Key Observation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Heteroaryl chlorides with arylboronic acids | SPhos | High yields, not inhibited by aminopyridines. | nih.gov |

| Suzuki-Miyaura | Aryl chlorides with arylboronic acids | XPhos | Highly efficient for unactivated aryl and heteroaryl chlorides. | sigmaaldrich.com |

| Buchwald-Hartwig Amination | Aryl halides with various amines | XPhos & SPhos | Both resulted in quantitative yields in a specific study using rapeseed oil as a solvent. | acs.org |

| Suzuki-Catalyzed Polymerization | For P3HT synthesis | SPhos | Lower dispersity and fewer polymerization defects compared to XPhos. | researchgate.net |

Comparisons with other popular Buchwald ligands like JohnPhos (2-(Di-tert-butylphosphino)biphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) further highlight the specific strengths of XPhos.

JohnPhos: While a highly effective ligand in many contexts, JohnPhos has shown limitations in certain reactions. For instance, in a study on Buchwald-Hartwig amination, the catalytic system based on JohnPhos gave an unsatisfactory yield of 31%, whereas XPhos, RuPhos, and SPhos all resulted in quantitative yields under the same conditions. acs.org

RuPhos: RuPhos is another highly active ligand, often demonstrating exceptional performance. In a study on Suzuki-catalyzed polymerization for the synthesis of poly(3-hexylthiophene), the precatalyst based on RuPhos led to the lowest dispersity and fewest polymerization defects, outperforming SPhos, XPhos, and P(t-Bu)₃ in that order. researchgate.net This suggests that for specific applications requiring high polymer regularity, RuPhos may be the superior choice. However, in the previously mentioned Buchwald-Hartwig amination study, both RuPhos and XPhos provided quantitative yields, indicating comparable high activity for that particular transformation. acs.org

| Reaction Type | Ligand | Performance Outcome | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | XPhos | Quantitative yield. | acs.org |

| JohnPhos | Unsatisfactory yield (31%). | acs.org | |

| RuPhos | Quantitative yield. | acs.org | |

| Suzuki-Catalyzed Polymerization | XPhos | Higher dispersity and more defects compared to RuPhos. | researchgate.net |

| RuPhos | Lowest dispersity and fewest defects. | researchgate.net |

Advanced Ligand Architectures (e.g., Cy*Phine) and Their Impact on Catalysis

Building on the structural motifs of Buchwald's biaryl phosphine ligands, researchers have explored novel architectures to further enhance catalytic activity and selectivity. A notable example is the development of meta-terarylphosphine ligands, such as Cy*Phine. This class of ligands introduces an additional aryl ring in the meta position of the biaryl backbone, creating a more sterically demanding and electron-rich environment around the palladium center.

The unique structure of CyPhine has demonstrated significant performance enhancements in various cross-coupling reactions. For instance, in copper-free Sonogashira couplings, the Pd-CyPhine system has shown outstanding performance. mit.edu A benchmark study comparing Cy*Phine with other state-of-the-art ligands in the Sonogashira reaction highlighted its superiority in terms of both yield and selectivity. researchgate.net

In the context of Buchwald-Hartwig amination, the performance difference between CyPhine and its biarylphosphine counterpart, XPhos, is more nuanced. While both ligands facilitate the N-arylation of a broad range of primary and secondary amines with high efficiency, DFT studies have revealed comparable reaction energetics for the catalytic cycle steps of both Pd-CyPhine and Pd-XPhos. researchgate.net This suggests that for certain reactions, the benefits of the meta-terarylphosphine architecture may be less pronounced. researchgate.net

| Entry | Amine | Aryl Halide | Ligand | Yield (%) |

| 1 | Aniline (B41778) | 4-Chlorotoluene | CyPhine | 98 |

| 2 | Aniline | 4-Chlorotoluene | XPhos | 96 |

| 3 | Morpholine | 4-Chlorotoluene | CyPhine | 99 |

| 4 | Morpholine | 4-Chlorotoluene | XPhos | 99 |

| 5 | n-Hexylamine | 4-Chlorotoluene | Cy*Phine | 95 |

| 6 | n-Hexylamine | 4-Chlorotoluene | XPhos | 94 |

Beyond meta-terarylphosphines, other advanced ligand architectures have been designed to address specific challenges in catalysis, such as the suppression of undesired side reactions like β-hydride elimination. This has led to the development of a diverse portfolio of phosphine ligands, each tailored for optimal performance in particular transformations.

Strategies for Mitigating Precatalyst Limitations (e.g., Stability, Byproduct Formation)

A significant focus in the development of next-generation catalysts has been to overcome the limitations associated with precatalysts, such as instability and the formation of unwanted byproducts. One successful strategy has been the modification of the precatalyst structure to enhance its stability in solution. For example, replacing the chloride ligand in the 2-aminobiphenyl palladacycle with a mesylate group has led to a new class of precatalysts with markedly improved solution stability. rsc.org These mesylate-based precatalysts are also readily prepared from a wider range of phosphine ligands. rsc.org

Another strategy to mitigate byproduct formation involves the use of well-defined oxidative addition complexes (OACs) as precatalysts. These complexes are presumptive intermediates in the catalytic cycle and can introduce the active L-Pd(0) species into the reaction without the formation of potentially inhibitory byproducts that can arise from the activation of other precatalyst types. nih.gov This is particularly advantageous when using extremely bulky biarylphosphine ligands, for which the formation of traditional palladacycle-based precatalysts can be challenging. nih.govresearchgate.net

Rational Design of Next-Generation Palladium Catalysts Based on Xphos Framework

The XPhos framework has served as a valuable scaffold for the rational design of new and improved palladium catalysts. By systematically modifying the ligand structure, researchers can fine-tune the steric and electronic properties of the catalyst to enhance its performance in specific applications.

A key area of focus for rational ligand design has been the suppression of undesired side reactions. For instance, in the palladium-catalyzed amination of α-branched secondary amines, β-hydride elimination from the Pd(II)-amido intermediate is a common and problematic side reaction. nih.gov To address this, new biaryl phosphine ligands have been designed to be less electron-rich, which increases the rate of the desired C-N reductive elimination relative to β-hydride elimination. nih.gov This targeted approach has led to the development of catalyst systems that can efficiently couple sterically demanding amines with high selectivity. nih.gov

The development of oxidative addition complexes (OACs) as precatalysts is another example of rational catalyst design. For very bulky ligands, the formation of stable and easily activated palladacycle precatalysts can be difficult. OACs provide a convenient and effective alternative, as they are readily prepared and can serve as competent palladium sources for a variety of cross-coupling reactions. mit.edunih.govresearchgate.netresearcher.lifeacs.org

More recently, data-driven approaches are being employed in the rational design of new catalysts. The development of a "Metal–Phosphine Catalyst Database" allows for the computational screening of a vast number of potential ligands, accelerating the discovery of new catalysts with desired properties. nih.gov This approach, based on the Sabatier principle, helps to identify an "active ligand space" for a given reaction, guiding the experimental efforts towards the most promising candidates. nih.gov This synergy between computational modeling and experimental validation is poised to revolutionize the design of next-generation palladium catalysts.

Advanced Synthetic Methodologies Utilizing Xphos Pd G2

Optimization of Reaction Conditions for Diverse Substrates

The efficiency of XPhos-Pd-G2-catalyzed reactions is highly dependent on the optimization of reaction parameters, which vary based on the substrate and coupling partners. The choice of base, solvent, temperature, and catalyst loading are critical factors that influence reaction yield, rate, and selectivity.

For Suzuki-Miyaura cross-coupling reactions, extensive research has been conducted to define optimal conditions for various substrates. For instance, in the coupling of aryl chlorides, a combination of XPhos-Pd-G2 with an additional equivalent of XPhos ligand, using potassium phosphate (B84403) (K₃PO₄) as the base in a mixture of DMF/EtOH/H₂O, has proven effective. nasc.ac.in In the case of aryl sulfamates, optimal conditions involved 4 mol % of XPhos-Pd-G2 with potassium carbonate (K₂CO₃) in a t-BuOH/H₂O solvent system at 85 °C. researchgate.net The amount of base required can vary depending on the specific sulfamate (B1201201) substrate. researchgate.net

In Buchwald-Hartwig amination reactions, the conditions are similarly tailored to the substrates. For the intramolecular amidation of aryl chlorides to form benzene-fused amides, cesium carbonate (Cs₂CO₃) in 1,4-dioxane (B91453) at 110 °C was found to be optimal, leading to high yields in short reaction times. rsc.org The catalyst loading can also be adjusted; while a higher loading can increase the reaction rate, lowering it significantly can impede the reaction. rsc.org

The following table summarizes optimized conditions for various cross-coupling reactions catalyzed by XPhos-Pd-G2, showcasing its versatility across different substrate classes.

Table 1: Optimized Reaction Conditions for XPhos-Pd-G2 Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Electrophile | Nucleophile | Catalyst Loading | Base | Solvent System | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Chlorides | Arylboronic Acids | 2 mol% | K₃PO₄ | DMF/EtOH/H₂O | 100 | 90-93 | nasc.ac.in |

| Suzuki-Miyaura | Aryl Sulfamates | Potassium Boc-protected Aminomethyltrifluoroborates | 4 mol% | K₂CO₃ | t-BuOH/H₂O | 85 | 85-93 | researchgate.net |

| Suzuki-Miyaura | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Arylboronic Acids | 5 mol% | K₂CO₃ | EtOH/H₂O | 110 | 92 | rsc.org |

| Buchwald-Hartwig | Aryl Chlorides (intramolecular) | Primary Amides | 5 mol% | Cs₂CO₃ | 1,4-Dioxane | 110 | 97-99 | rsc.org |

| Borylation | Aryl Chlorides | Bis(pinacolato)diboron (B136004) | 0.5 mol% | KOAc | EtOH | Room Temp | 82 | rsc.org |

Microwave-Assisted Catalytic Protocols

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved selectivity. XPhos-Pd-G2 has been successfully employed in a variety of microwave-assisted cross-coupling reactions.

In Suzuki-Miyaura couplings, microwave heating has been shown to significantly reduce reaction times. For example, the synthesis of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridine analogues from 7-chloro-6-azaindole was achieved in just 30 minutes at 100 °C using XPhos-Pd-G2 with K₃PO₄ in a DMF/EtOH/H₂O solvent system. nasc.ac.inresearchgate.net Similarly, the coupling of a chloro uracil (B121893) analogue with potassium aryltrifluoroborates was accomplished in one hour at 100 °C under microwave irradiation, affording good to excellent yields. mdpi.com

Buchwald-Hartwig aminations also benefit from microwave assistance. The double amination of dihaloarenes with secondary amines like phenoxazine (B87303) and carbazole (B46965) was achieved in 10-30 minutes at 150 °C, a significant improvement over the 24 hours required with conventional heating. nih.gov The synthesis of 2- or 4-[(substituted)phenyl]amino-13α-estrone derivatives was also efficiently carried out under microwave irradiation using Pd(OAc)₂ with XPhos ligand and KOt-Bu as the base. beilstein-journals.org These rapid, high-yielding protocols are particularly valuable in medicinal chemistry for the rapid generation of compound libraries. researchgate.net

The following table highlights selected microwave-assisted protocols utilizing XPhos-Pd-G2.

Table 2: Microwave-Assisted Protocols Utilizing XPhos-Pd-G2

| Coupling Reaction | Substrates | Catalyst System | Conditions | Time | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 7-chloro-6-azaindole and arylboronic acids | XPhos-Pd-G2 (2 mol%), K₃PO₄ | DMF/EtOH/H₂O, 100 °C | 30 min | 90-93 | nasc.ac.in |

| Suzuki-Miyaura | Chloro uracil analogue and ArBF₃K | XPhos-Pd-G2 (5 mol%), Cs₂CO₃ | Water, 100 °C | 1 h | Good to Excellent | mdpi.com |

| Buchwald-Hartwig | 1,4-dibromobenzene and phenoxazine | Pd₂(dba)₃, XPhos, t-BuONa | Toluene, 150 °C | 30 min | Moderate to Excellent | nih.gov |

| Buchwald-Hartwig | 2-bromo-13α-estrone and anilines | Pd(OAc)₂, XPhos, KOt-Bu | Toluene | - | Good to Excellent | beilstein-journals.org |

One-Pot and Multicomponent Reaction Strategies

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. XPhos-Pd-G2 has proven to be a robust catalyst for such sequential processes.

A notable example is the one-pot, two-step borylation/Suzuki-Miyaura cross-coupling of aryl chlorides. rsc.org In this procedure, an aryl chloride is first subjected to a Miyaura borylation reaction using a boron source like bis(pinacolato)diboron (B₂pin₂) or bis-boronic acid (BBA). rsc.orgnih.govnih.gov Upon completion of the borylation, a second aryl halide and an aqueous base are added directly to the reaction mixture to effect the Suzuki-Miyaura coupling. rsc.orgnih.gov This strategy allows for the synthesis of unsymmetrical biaryls from two different aryl chlorides at room temperature, which is a significant advancement. rsc.org The use of XPhos-Pd-G2 is crucial as it facilitates the initial borylation at low temperatures and remains active for the subsequent cross-coupling step. rsc.orgnih.gov This methodology has been applied in the synthesis of complex molecules and drug candidates, such as in the 20 kg scale synthesis of Taselisib. medium.com

Furthermore, XPhos-Pd-G2 has been utilized in more complex one-pot sequences, such as a triple Suzuki coupling for the synthesis of anthracene-based OLED emitters. nih.gov In this sequential one-pot synthesis, after the initial couplings with a different catalyst, the final C-Cl bond activation and coupling required the introduction of the electron-rich XPhos ligand to proceed. nih.gov These examples underscore the catalyst's stability and compatibility with varying reagents and conditions within a single pot.

Chemo- and Regioselectivity in XPhos-Pd-G2 Catalyzed Transformations

Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the preferential formation of one constitutional isomer over another, are critical for the efficient synthesis of complex molecules. XPhos-Pd-G2 has demonstrated excellent performance in controlling both aspects in various cross-coupling reactions.

In intramolecular Buchwald-Hartwig amidation reactions, XPhos-Pd-G2 displays high chemoselectivity. For instance, in the synthesis of benzene-fused 6/7-membered amides, the catalyst selectively promotes the desired intramolecular C-N bond formation, even in the presence of other potentially reactive functional groups. rsc.org Similarly, in the intermolecular amidation for the synthesis of methyl N-phenylcarbamate derivatives, the reaction shows good chemoselectivity and functional group compatibility. benthamdirect.com

The catalyst also enables regioselective couplings. In the Suzuki-Miyaura coupling of dihaloarenes, selective reaction at one halogen site can be achieved. For example, in the reaction of 2-chloro-bromobenzene, the cross-coupling occurs selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for further functionalization. mdpi.com This selectivity is crucial for the stepwise construction of polysubstituted aromatic compounds. The bulky nature of the XPhos ligand is often credited for this high selectivity, as it can sterically control the approach of the substrate to the palladium center.

The functional group tolerance of XPhos-Pd-G2 is broad, allowing for the coupling of substrates containing sensitive groups such as free NH groups in indoles, aldehydes, esters, and even sulfur-containing heterocycles, which are known to poison some palladium catalysts. nasc.ac.inrsc.org This wide tolerance minimizes the need for protecting group strategies, thus shortening synthetic sequences.

Applications in Complex Molecule Synthesis

The reliability and broad applicability of XPhos-Pd-G2 have made it a valuable catalyst in the total synthesis of natural products and complex pharmaceutical agents. Its ability to forge key carbon-carbon and carbon-nitrogen bonds under mild conditions with high functional group tolerance is a significant asset in multi-step syntheses.

A compelling example is the total synthesis of the marine diterpenoids (–)-ent-Caucanolide E and (+)-Caucanolide F. thieme-connect.com In this synthesis, a crucial step involved a homoenolate cross-coupling between a vinyl bromide and an organozinc reagent. This challenging C(sp²)-C(sp³) coupling was successfully mediated by XPhos-Pd-G2 (7 mol%) with cesium carbonate as the base, affording the desired product in 67% yield, which served as a key intermediate for the construction of the butenolide moiety of the natural products. thieme-connect.com

XPhos-Pd-G2 has also been instrumental in the synthesis of various bioactive compounds. It was employed in a one-pot borylation/Suzuki coupling sequence for the development of Nurr1 agonists, which are potential therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.net The catalyst has also been used in the synthesis of other bioactive molecules, including the antiviral alkaloid dubamine (B1209130) and the breast cancer drug tamoxifen, through Suzuki-Miyaura cross-coupling of aryl tosylates. acs.org These applications highlight the catalyst's effectiveness in constructing complex molecular architectures relevant to medicinal chemistry.

Q & A

Q. How to design a controlled experimental protocol for studying Xphos-PD G2 in biochemical assays?